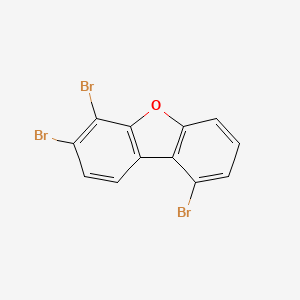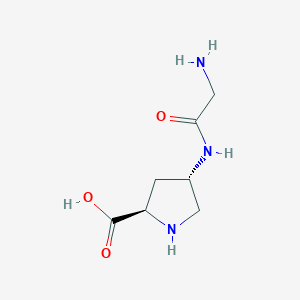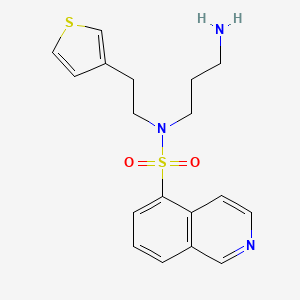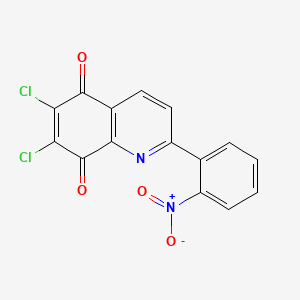![molecular formula C18H16N2O5S B12878222 5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide CAS No. 62274-13-9](/img/structure/B12878222.png)
5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines a formyl group, a furan ring, an amino group, a phenoxy group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with phenoxybenzenesulfonyl chloride: The furan-2-ylmethylamine is then reacted with phenoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: 5-Carboxy-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.
Reduction: 5-Hydroxymethyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.
Substitution: Products will vary based on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The formyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The furan ring and phenoxy group contribute to the overall stability and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenylbenzenesulfonamide: Similar structure but lacks the phenoxy group.
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is unique due to the combination of functional groups that provide a balance of reactivity and stability. The presence of the phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
62274-13-9 |
|---|---|
Formule moléculaire |
C18H16N2O5S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-formyl-3-(furan-2-ylmethylamino)-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S/c19-26(22,23)17-10-13(12-21)9-16(20-11-15-7-4-8-24-15)18(17)25-14-5-2-1-3-6-14/h1-10,12,20H,11H2,(H2,19,22,23) |
Clé InChI |
WDGZHLOVOMZLCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


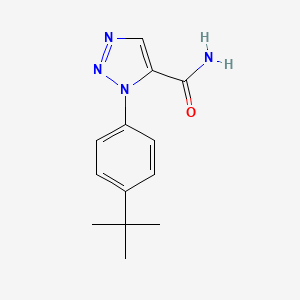
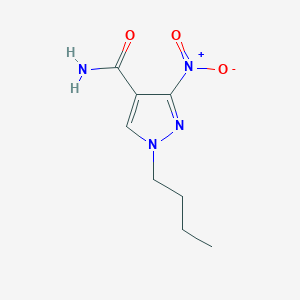
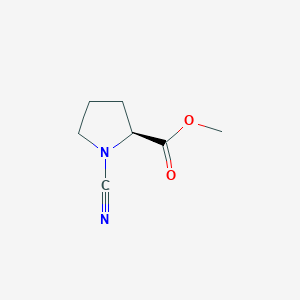
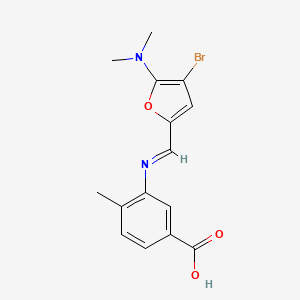
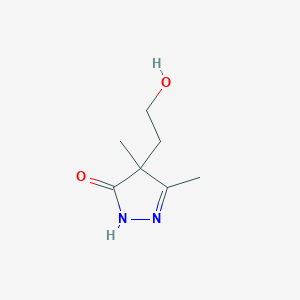
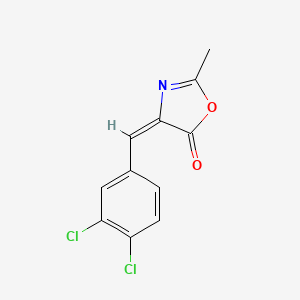
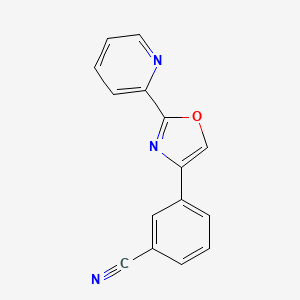
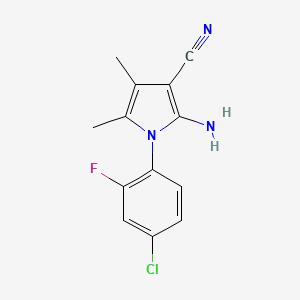

![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
